Foliumin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

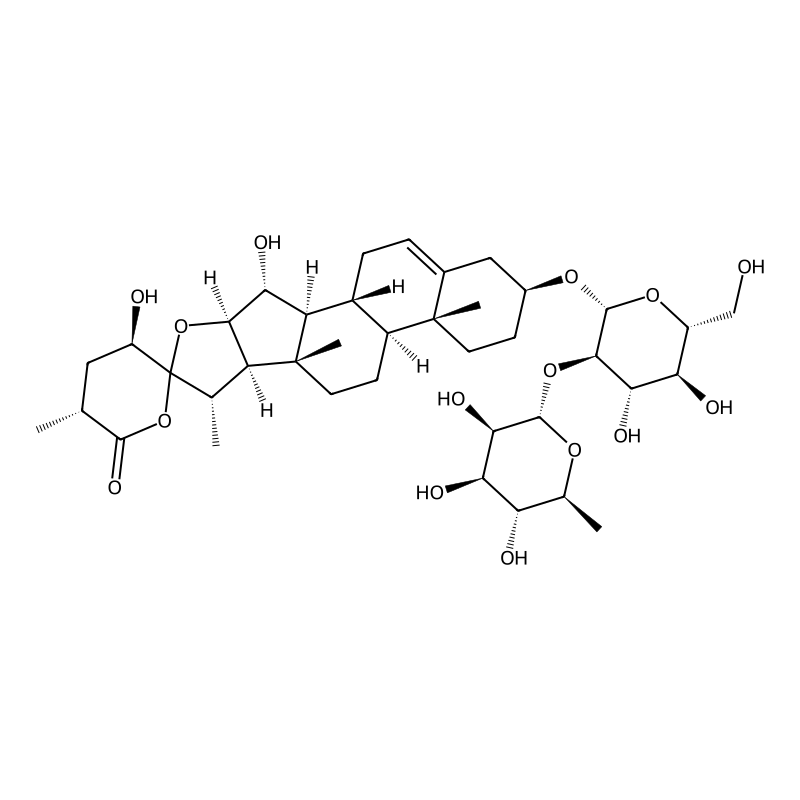

Foliumin is a spirosten lactone saponin derived from the plant Solanum amygdalifolium. This compound is characterized by its unique spirostane structure, which contributes to its biological activity and potential therapeutic applications. The structural elucidation of Foliumin has been achieved through various chemical degradations and advanced spectroscopic techniques, including two-dimensional nuclear magnetic resonance and Californium plasma desorption mass spectrometry .

The chemical reactivity of Foliumin is primarily attributed to its saponin structure, which allows it to participate in various reactions typical of glycosides and steroid derivatives. Saponins are known for their ability to form complexes with sterols and phospholipids, leading to membrane disruption in biological systems. Additionally, Foliumin can undergo hydrolysis, yielding aglycone and sugar moieties, which may further exhibit biological activities .

Foliumin exhibits a range of biological activities that make it a subject of interest in pharmacological research. Notably, it has shown:

- Antioxidant Properties: Foliumin has demonstrated significant scavenging activity against free radicals, contributing to its potential as a protective agent against oxidative stress.

- Antitumor Activity: Studies indicate that Foliumin may inhibit the proliferation of cancer cells, suggesting its use in cancer therapeutics.

- Anti-inflammatory Effects: The compound has also been linked to the modulation of inflammatory pathways, making it a candidate for treating inflammatory diseases .

The synthesis of Foliumin can be approached through various methods:

- Extraction from Natural Sources: The primary method involves extracting the compound from Solanum amygdalifolium using solvents such as ethanol or methanol.

- Chemical Synthesis: Although less common, synthetic methods can be developed to create spirosten lactones through multi-step organic reactions involving steroid precursors.

- Biotransformation: Utilizing microbial or enzymatic processes to modify existing saponins into Foliumin can be an innovative approach for sustainable production .

Foliumin's unique properties lend themselves to several applications:

- Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, Foliumin is being explored for use in drug formulations targeting these conditions.

- Cosmetics: Its antioxidant capabilities make it a valuable ingredient in skincare products aimed at reducing oxidative damage.

- Nutraceuticals: Foliumin may be incorporated into dietary supplements focusing on health benefits related to oxidative stress and inflammation .

Research on the interactions of Foliumin with other compounds is essential for understanding its pharmacokinetics and therapeutic efficacy. Studies have indicated that Foliumin can interact synergistically with other antioxidants and anti-inflammatory agents, enhancing their effects. Furthermore, investigations into its interactions with cellular membranes suggest potential implications for drug delivery systems .

Foliumin shares structural and functional similarities with several other compounds. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Biological Activity | Source |

|---|---|---|---|

| Foliumin | Spirosten lactone | Antioxidant, anti-inflammatory | Solanum amygdalifolium |

| Quillaja saponins | Saponins | Antimicrobial, immunostimulatory | Quillaja saponaria |

| Ginsenosides | Triterpenoid saponins | Antitumor, neuroprotective | Panax ginseng |

| Aescin | Triterpenoid saponins | Anti-inflammatory, venotonic | Aesculus hippocastanum |

Foliumin's unique spirostane structure distinguishes it from other saponins like quillaja saponins and ginsenosides, which have different core structures and varying biological activities. This structural uniqueness contributes to its specific therapeutic potential and applications in medicine .

Molecular Formula C39H60O15 and Physical Properties

Foliumin is a complex steroidal saponin with the molecular formula C39H60O15, representing a molecular weight of 768.9 grams per mole [4]. This compound exhibits distinctive physical properties characteristic of spirostane-type steroid glycosides. The molecular structure encompasses 39 carbon atoms, 60 hydrogen atoms, and 15 oxygen atoms, reflecting its complex glycosidic nature [4].

The compound presents as a white amorphous powder with specific optical activity [17]. Physical characterization reveals that Foliumin possesses eight hydrogen bond donor sites and fifteen hydrogen bond acceptor sites, contributing to its hydrophilic properties [4]. The topological polar surface area measures 234 Ångströms squared, indicating significant polarity due to the multiple hydroxyl groups and glycosidic linkages [4].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C39H60O15 | [4] |

| Molecular Weight | 768.9 g/mol | [4] |

| Exact Mass | 768.39322120 Da | [4] |

| Hydrogen Bond Donors | 8 | [4] |

| Hydrogen Bond Acceptors | 15 | [4] |

| Rotatable Bonds | 5 | [4] |

| Heavy Atom Count | 54 | [4] |

The compound demonstrates limited rotational freedom with only five rotatable bonds, consistent with its rigid spirostane skeleton structure [4]. The complexity value of 1460 reflects the intricate three-dimensional arrangement of the molecule [4].

Structural Elucidation of Foliumin

Foliumin was first isolated from Solanum amygdalifolium and characterized as a spirosten delta-lactone saponin through comprehensive spectroscopic analysis [17]. The structural elucidation employed multiple analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and chemical degradation methods [17].

The compound exhibits the systematic name (1R,2S,3R,3'R,4R,5'R,7S,8R,9S,12S,13R,16S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5'-dihydroxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,6'-oxane]-2'-one [4]. This nomenclature reflects the complex spirostane framework with attached glycosidic moieties.

Mass spectrometric analysis provides fragmentation patterns characteristic of steroidal saponins, with sequential loss of sugar units revealing the underlying spirostane aglycone [33]. The fragmentation typically involves loss of 144 Da arising from cleavage of the E-ring when no sugar chain occupies the C-26 position [33]. The stable skeleton structure produces a major product ion at mass-to-charge ratio 255 [33].

Nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts for the spirostane carbon framework [36]. The carbon-22 chemical shift appears below 110 parts per million, characteristic of spirostanol glycosides [23]. The presence of hydroxyl groups at positions C-23 and C-24 causes a downfield shift of 2-4 parts per million for the C-22 signal [23].

Stereochemical Configuration: (3β,15α,22β,23R,25R)

The stereochemical configuration of Foliumin is precisely defined as (3β,15α,22β,23R,25R), establishing the spatial arrangement of hydroxyl groups and the spirostane ring system [4]. This configuration determines the biological activity and physical properties of the compound.

The 3β configuration indicates the equatorial orientation of the hydroxyl group at carbon-3, which serves as the attachment point for the primary glycosidic linkage [18]. The 15α stereochemistry designates the alpha orientation of the hydroxyl substituent at position 15 [4]. The 22β configuration refers to the beta orientation at the spiroketal carbon, critical for the three-dimensional structure of the molecule [20].

The 23R and 25R configurations establish the absolute stereochemistry of the terminal ring system [20]. The C-25 stereochemistry is particularly significant, as it determines the axial or equatorial orientation of the methyl group at position 27 [23]. The chemical shift of the methyl group at C-27 appears at approximately 0.55-0.85 parts per million for 25R configuration, distinguishing it from the 25S isomer [23].

Stereochemical assignments are confirmed through nuclear Overhauser effect spectroscopy correlations and coupling constant analysis [20]. The vicinal coupling constants provide evidence for the relative configurations of adjacent stereocenters throughout the spirostane framework [36].

Spirostane Skeleton Analysis

The spirostane skeleton of Foliumin represents the fundamental structural framework characteristic of this class of steroidal saponins [19]. The spirostane structure consists of a tetracyclic steroid nucleus with a spiroketal side chain formed by rings E and F [23]. This arrangement creates a rigid molecular architecture that defines the compound's three-dimensional conformation.

The spirostane framework exhibits specific spectroscopic characteristics that enable structural identification [36]. Infrared spectroscopy reveals characteristic absorption bands at 920-915 and 900 wavenumbers, diagnostic of the spiroketal moiety [23]. The relative intensity of these bands provides information about the stereochemistry at C-22, with the 920 wavenumber band being more intense than the 900 wavenumber band in 22S-spirostanes [23].

| Spectroscopic Feature | Characteristic | Reference |

|---|---|---|

| Infrared (920 cm⁻¹) | Spiroketal stretch | [23] |

| Infrared (900 cm⁻¹) | Spiroketal stretch | [23] |

| ¹³C Chemical Shift C-22 | < 110 ppm | [23] |

| ¹H Chemical Shift H-27 | 0.55-0.85 ppm (25R) | [23] |

The carbon-13 nuclear magnetic resonance spectrum exhibits 27 carbon signals attributable to the spirostane aglycone [43]. The chemical shifts of carbons C-23, C-24, and C-25 provide diagnostic information about the ring F stereochemistry [20]. The presence of a double bond between C-5 and C-6 is evidenced by chemical shifts at approximately 137 and 126 parts per million [20].

Ring junction stereochemistry follows the typical pattern for spirostane compounds, with B/C trans, C/D trans, and D/E cis configurations [43]. The angular methyl groups at C-18 and C-19 appear as singlets in proton nuclear magnetic resonance spectroscopy, with characteristic chemical shifts around 0.70-0.77 parts per million [43].

Glycosidic Components and Linkage Patterns

Foliumin contains a disaccharide unit consisting of beta-D-glucose and alpha-L-rhamnose linked through a 1→2 glycosidic bond [4] [18]. The carbohydrate portion is attached to the spirostane aglycone at the C-3 position through a beta-glycosidic linkage [4]. This glycosidic arrangement contributes significantly to the compound's water solubility and biological properties.

The primary sugar unit is beta-D-glucopyranose, characterized by its anomeric proton signal appearing as a doublet with a coupling constant of approximately 7.5 Hertz, confirming the beta configuration [9]. The glucose residue exhibits the typical pyranose ring conformation with equatorial hydroxyl groups at positions 2, 3, and 4 [41].

The secondary sugar component is alpha-L-rhamnopyranose (6-deoxy-alpha-L-mannopyranose), identified by its characteristic methyl group at C-6 appearing as a doublet around 1.0-1.2 parts per million with a coupling constant of 6.3 Hertz [41]. The alpha configuration is confirmed by the anomeric proton chemical shift and coupling patterns in nuclear magnetic resonance spectroscopy [9].

| Sugar Component | Anomeric Configuration | Linkage Position | Chemical Shift (¹H) |

|---|---|---|---|

| D-Glucose | β | C-1→C-3 (aglycone) | 5.15-5.43 ppm |

| L-Rhamnose | α | C-1→C-2 (glucose) | 4.39-4.53 ppm |

| Rhamnose CH₃ | - | C-6 | 0.94-1.12 ppm |

The glycosidic linkage pattern is established through heteronuclear multiple bond connectivity correlations in two-dimensional nuclear magnetic resonance spectroscopy [9]. The anomeric carbon of glucose correlates with C-3 of the aglycone, while the anomeric carbon of rhamnose shows correlation with C-2 of the glucose unit [9]. These correlations confirm the disaccharide sequence as alpha-L-rhamnopyranosyl-(1→2)-beta-D-glucopyranose attached to the 3-position of the spirostane aglycone [18].

Foliumin represents a unique spirosten δ-lactone saponin first isolated from the aerial parts of Solanum amygdalifolium Steud., a species belonging to the diverse Solanaceae family [1] [2] [3]. This plant serves as the primary and original source for this distinctive spirostane glycoside compound. Solanum amygdalifolium is a woody vine that can reach lengths exceeding 5 meters, characterized by strongly ridged stems featuring four distinct whitish-green wings along their entire length [4]. The species demonstrates semi-aquatic preferences and commonly grows along water courses, scrambling through low vegetation in its natural habitat [4].

The isolation of Foliumin from Solanum amygdalifolium was achieved through ethanolic extraction of the aerial parts, followed by comprehensive structural elucidation using advanced spectroscopic techniques including two-dimensional nuclear magnetic resonance and mass spectrometry [1] [2]. The compound exhibits the characteristic chemical structure of 3-((2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-15,23-dihydroxy-spirost-5-en-26-one with specific stereochemistry of (3β,15α,22β,23R,25R) [5].

Occurrence in Other Solanum Species

Spirostane glycosides, the chemical class to which Foliumin belongs, demonstrate widespread occurrence throughout the genus Solanum, representing one of the most characteristic groups of secondary metabolites in this taxonomically diverse family [6] [7]. Multiple Solanum species have been documented to contain structurally related spirostane compounds, indicating a conserved biosynthetic capacity within this genus [8] [9].

Solanum chrysotrichum has yielded numerous spirostane saponins designated SC-1 through SC-6, with SC-1 characterized as 3-O-[β-quinovopyranosyl(1→6)-β-glucopyranosyl(1→6)-β-glucopyranosyl]chlorogenin, demonstrating significant antimycotic properties [10] [11]. Solanum hispidum produces spirostanol saponins with documented antimycotic activity, particularly compounds such as 6α-O-β-D-quinovopyranosyl-(25S)-5α-spirostan-3β-ol [12]. Solanum torvum represents another prolific source of spirostane glycosides, including various torvosides and neochlorogenin derivatives isolated from fruits, aerial parts, leaves, and roots [13] [14] [15].

Solanum nigrum accumulates steroidal saponins including solamargine and solasonine, alongside uttroside B, a major furostanol-type saponin found particularly in leaves [16] [17] [18]. Solanum dulcamara contains soladulcidine-type spirosolane compounds, while Solanum elaeagnifolium produces solasodine, solanine, and solasonine throughout various plant tissues [19].

Geographical Distribution of Foliumin-containing Plants

Solanum amygdalifolium demonstrates a distinctly South American distribution pattern, with documented native occurrences across multiple countries within this continent [20] [4]. The species maintains established populations throughout Argentina, where it commonly inhabits open disturbed habitats including roadsides and areas near water sources [21] [22]. Bolivia and Brazil represent additional native ranges, with Brazilian populations documented in regions including Rio de Janeiro, specifically near São Christovão and Sebastianopolis [4].

Paraguay hosts native populations along major waterways, with documented collections from the Pilcomayo River region [4]. Uruguay completes the primary distribution range of this South American endemic species [20]. The species demonstrates particular affinity for chaco vegetation patterns, thriving along streams and rivers, within thickets, and across various open vegetation communities [4].

The geographical distribution of Solanum amygdalifolium corresponds to subtropical and temperate regions of South America, where the species has adapted to semi-aquatic environments and disturbed habitats [20] [4]. This distribution pattern reflects the species' ecological preferences for areas with adequate water availability and moderate climate conditions suitable for the biosynthesis and accumulation of spirostane glycosides like Foliumin.

Tissue-specific Accumulation Patterns

Foliumin accumulation within Solanum amygdalifolium demonstrates distinct tissue-specific distribution patterns, with the compound primarily concentrated in aerial portions of the plant rather than underground structures [1] [2]. The ethanolic extraction studies that led to Foliumin isolation specifically targeted aerial parts, indicating these tissues represent the primary sites of compound accumulation and storage [3].

Spirostane glycosides in Solanum species generally exhibit organ-specific accumulation patterns that reflect both biosynthetic capacity and storage strategies [7]. In Solanum torvum, steroidal saponins distribute across multiple tissue types including fruits, aerial parts, leaves, and roots, with varying concentrations and structural diversity observed between different organs [13] [15]. Solanum nigrum demonstrates tissue-specific differences, with uttroside B predominantly accumulating in leaf tissues while other steroidal saponins concentrate in fruits [16] [17].

The aerial parts of Solanum species typically serve as major sites for spirostane glycoside biosynthesis and accumulation, reflecting the presence of specialized metabolic machinery in photosynthetic tissues [7]. This pattern suggests that Foliumin biosynthesis in Solanum amygdalifolium likely occurs primarily in leaves and stems, where the necessary enzymatic systems for spirostane formation and glycosylation maintain highest activity levels.

Vascular tissues within Solanum plants may also play important roles in spirostane glycoside transport and distribution, as these compounds demonstrate mobility between different plant organs during development and stress responses [23]. The concentration of Foliumin in aerial parts may reflect both local biosynthesis and transport from other tissues within the plant.

Biosynthetic Pathways of Spirostane Glycosides

The biosynthesis of spirostane glycosides, including Foliumin, follows a complex multi-enzyme pathway that begins with cholesterol as the primary precursor molecule [17] [24] [25]. This cholesterol-derived biosynthetic route represents a specialized branch of steroid metabolism that distinguishes Solanum species from many other plant families [25] [26].

The initial stages of spirostane biosynthesis involve the mevalonate pathway, which produces the basic steroid skeleton through cyclization of squalene to form cycloartenol, followed by subsequent modifications leading to cholesterol formation [24] [27]. Solanum species possess specialized sterol side chain reductase enzymes, particularly SSR2 (Sterol Side Chain Reductase 2), which catalyzes critical reduction reactions directing sterol biosynthetic flow toward cholesterol rather than typical plant sterols [25].

Key oxidative modifications occur through the action of cytochrome P450 enzymes designated as GLYCOALKALOID METABOLISM (GAME) proteins [17] [24]. GAME6 (CYP72A188) catalyzes hydroxylation at the C-22 position, while GAME8 (CYP72A208) performs C-26 hydroxylation reactions [17]. GAME11, a dioxygenase enzyme, introduces hydroxylation at the C-16 position, contributing to the formation of the furostanol-type intermediate that serves as a precursor to spirostane compounds [17].

The formation of the characteristic spirostane skeleton involves F-ring closure through spiroketal formation, creating the distinctive spiro-bicyclic acetal structure at the C-22 position [28] [24]. This ring closure represents a critical step that differentiates spirostane-type compounds from furostane-type saponins, which maintain an open F-ring configuration [28].

Glycosylation represents the final major biosynthetic stage, where UDP-glycosyltransferase (UGT) enzymes attach various sugar moieties to the spirostane aglycone [24] [27]. These reactions typically involve attachment of glucose, rhamnose, xylose, or other monosaccharides in specific configurations that determine the final biological activity and physical properties of the resulting spirostane glycosides [29] [24].